2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole
Overview
Description
2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mechanism of Action
Studies: Further studies can be conducted to fully understand the mechanism of action of 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole and its interaction with various cellular targets.
3. Clinical trials: Further studies can be conducted to evaluate the clinical efficacy and safety of 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole in humans for various diseases, such as cancer and infectious diseases.
Conclusion:
2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole is a promising chemical compound that has been extensively studied for its diverse biological activities. Its potential applications in scientific research include antimicrobial, antitumor, and anti-inflammatory activities. Further studies are needed to fully understand its mechanism of action and evaluate its clinical efficacy and safety.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole in lab experiments include its diverse biological activities, ease of synthesis, and low toxicity. However, the limitations include its limited solubility in water, which can make it difficult to use in certain experiments, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole. Some of the major areas of research include:
1. Development of novel derivatives: Further studies can be conducted to develop novel derivatives of 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole with improved biological activities and reduced toxicity.
2.
Scientific Research Applications
2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has been widely studied for its potential applications in scientific research. Some of the major research areas where this compound has been investigated include:
1. Antimicrobial activity: Several studies have reported the antimicrobial activity of 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole against various bacterial and fungal strains. It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.
2. Antitumor activity: 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has been shown to exhibit potent antitumor activity against various cancer cell lines. It works by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells.
3. Anti-inflammatory activity: 2-[(3-fluorobenzyl)thio]-5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazole has also been found to possess anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation.
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS3/c1-21-15-7-5-12(6-8-15)10-22-16-19-20-17(24-16)23-11-13-3-2-4-14(18)9-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQTXJXMOQOZBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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